

Application Note: Quantification of N-(3-Hydroxybenzyl)adenosine using LC-MS/MS

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Compound of Interest

Compound Name: *N*-(3-Hydroxybenzyl)adenosine-
15N,d2

Cat. No.: B15558768

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Hydroxybenzyl)adenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes by activating adenosine receptors (A1, A2A, A2B, and A3). Due to its potential therapeutic applications, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-(3-Hydroxybenzyl)adenosine in plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of N-(3-Hydroxybenzyl)adenosine from plasma samples.

Materials:

- Plasma samples containing N-(3-Hydroxybenzyl)adenosine

- Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
- Acetonitrile (ACN), HPLC grade, chilled at -20°C
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge capable of >10,000 x g

Protocol:

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard solution.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase liquid chromatography method is used to separate N-(3-Hydroxybenzyl)adenosine from endogenous plasma components.

Table 1: Liquid Chromatography Conditions

Parameter	Condition
LC System	A standard UHPLC/HPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Elution	Time (min)
0.0	
1.0	
5.0	
6.0	
6.1	
8.0	

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection and quantification.

Note: The MRM transitions and collision energies for N-(3-Hydroxybenzyl)adenosine provided below are predicted based on the fragmentation of adenosine and similar analogs. These values should be optimized during method development.

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	+5500 V
Source Temperature	500°C
Curtain Gas	30 psi
Collision Gas	Nitrogen
Nebulizer Gas (Gas 1)	50 psi
Heater Gas (Gas 2)	50 psi

Table 3: Predicted MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declustering Potential (V)	Collision Energy (V)
N-(3-Hydroxybenzyl)adenosine	374.1	268.1	150	80	25
N-(3-Hydroxybenzyl)adenosine	374.1	107.1	150	80	35
Internal Standard (IS)	User-defined	User-defined	150	User-defined	User-defined

Values are predicted and require optimization.

Data Presentation

The following tables summarize the expected performance characteristics of the method after validation.

Table 4: Calibration Curve and Linearity

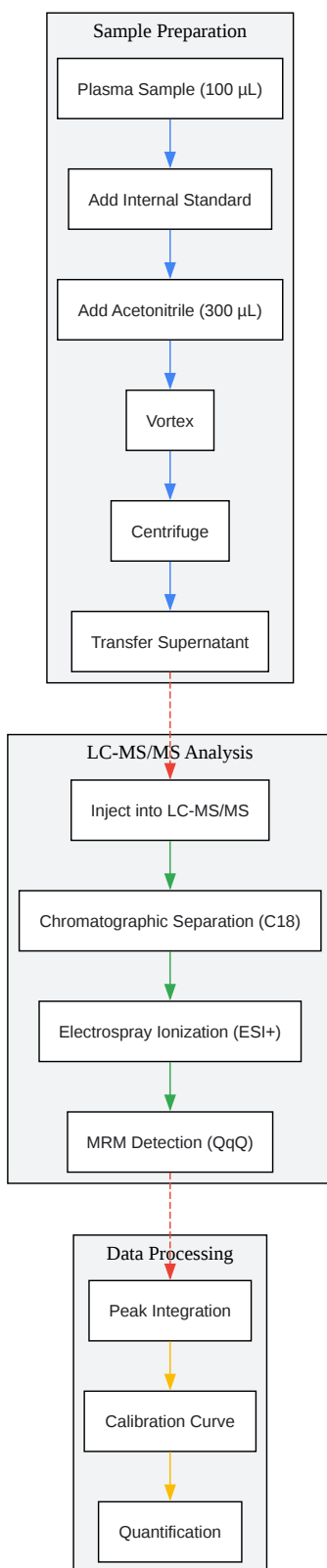
Analyte	Calibration Range (ng/mL)	R ²	Weighting
N-(3-Hydroxybenzyl)adenosine	1 - 1000	> 0.995	1/x ²

Table 5: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Precision (%CV)	Accuracy (% Bias)
N-(3-Hydroxybenzyl)adenosine	LLOQ	1	< 20	± 20
Low	3	< 15	± 15	
Mid	100	< 15	± 15	
High	800	< 15	± 15	

Visualizations

Experimental Workflow

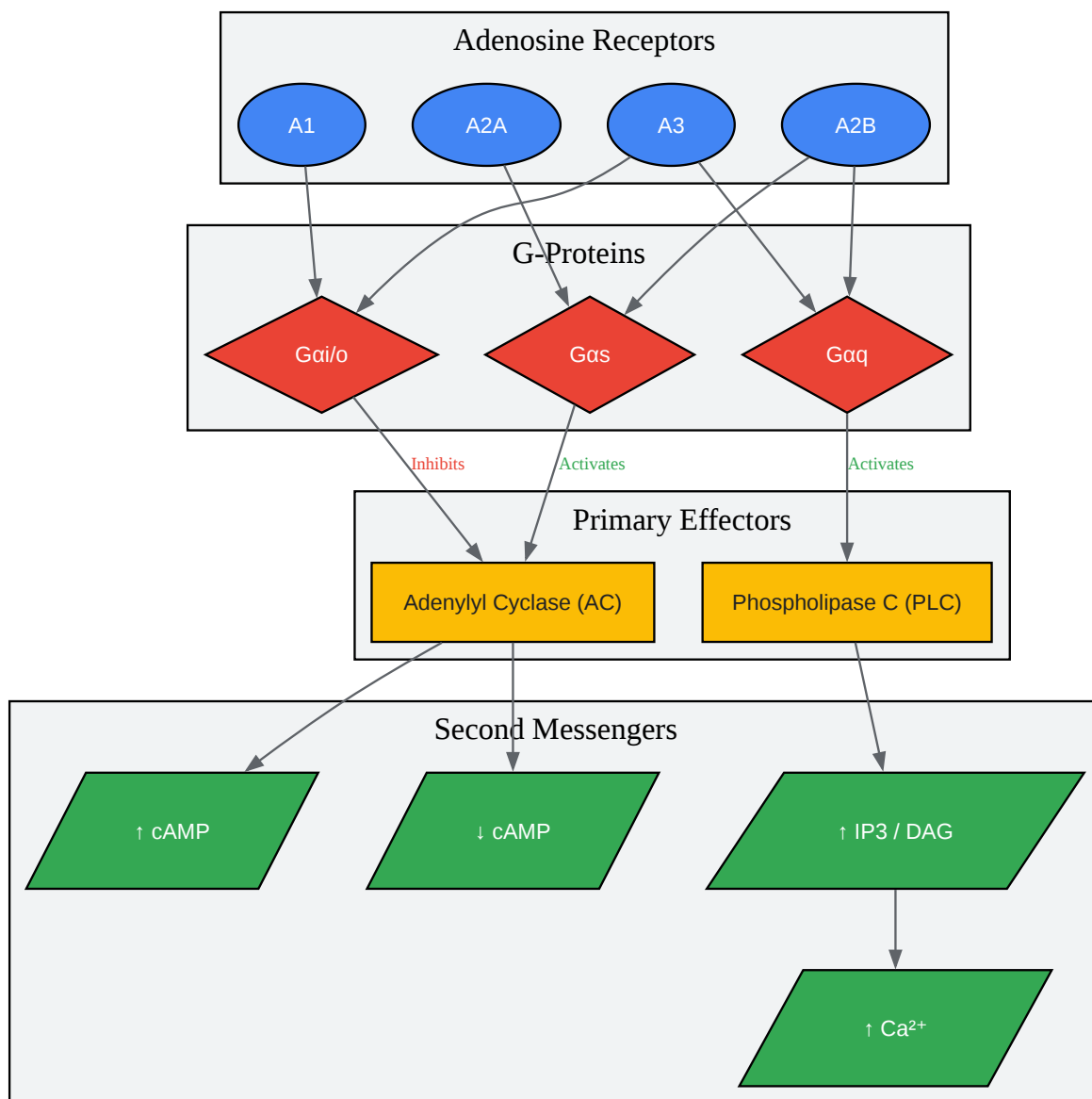


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Caption: LC-MS/MS workflow for N-(3-Hydroxybenzyl)adenosine.

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors by ligands such as N-(3-Hydroxybenzyl)adenosine initiates distinct intracellular signaling cascades.



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Caption: Overview of adenosine receptor G-protein coupling.

This application note provides a comprehensive protocol for the quantification of N-(3-Hydroxybenzyl)adenosine using LC-MS/MS. The method is designed to be robust, sensitive, and suitable for high-throughput analysis in a research or drug development setting. The provided diagrams offer a clear visualization of the experimental process and the underlying biological signaling pathways.

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